2,6-Dichlorofluorobenzene
Overview
Description
2,6-Dichlorofluorobenzene: is an organic compound with the molecular formula C₆H₃Cl₂F and a molecular weight of 164.99 g/mol . It is a halogenated derivative of benzene, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1,3-Dichloro-2-fluorobenzene, also known as 2,6-Dichlorofluorobenzene, is a chemical compound with the molecular formula Cl2C6H3F It’s important to note that the compound’s effects on biological systems would largely depend on its chemical structure and properties .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on various factors, including its chemical structure, the nature of the target, and the environmental conditions .
Pharmacokinetics
These properties would influence the compound’s bioavailability and its overall effect on the body .
Result of Action
These effects would be determined by the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dichloro-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorofluorobenzene can be synthesized through several methods. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the fluorine atom . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with copper(I) fluoride to yield the desired product.
Industrial Production Methods: In industrial settings, the production of 1,3-dichloro-2-fluorobenzene often involves continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions helps in minimizing side reactions and improving the stability of the diazonium intermediate .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorofluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): Due to the presence of electron-withdrawing groups (chlorine and fluorine), it can undergo NAS reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate can oxidize 1,3-dichloro-2-fluorobenzene to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the compound to form 1,3-dichloro-2-fluorocyclohexane.
Substitution: Reagents like sodium methoxide can substitute the chlorine atoms with methoxy groups under basic conditions.
Major Products:
Oxidation: Formation of 2,6-dichlorobenzoic acid.
Reduction: Formation of 1,3-dichloro-2-fluorocyclohexane.
Substitution: Formation of 1,3-dimethoxy-2-fluorobenzene.
Scientific Research Applications
Chemistry: 2,6-Dichlorofluorobenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is explored for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where halogenated benzene derivatives show efficacy .
Industry: In the industrial sector, 1,3-dichloro-2-fluorobenzene is used in the manufacture of specialty chemicals, polymers, and materials with specific properties .
Comparison with Similar Compounds
1,3-Dichlorobenzene: Similar structure but lacks the fluorine atom.
2,4-Dichlorofluorobenzene: Similar but with different positions of chlorine and fluorine atoms.
1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine.
Uniqueness: 2,6-Dichlorofluorobenzene is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity and makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,3-dichloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORVCRLRRRRLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177211 | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-05-5 | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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